molecular formula C8H7NO2 B1267410 6-methyl-1,3-benzoxazol-2(3H)-one CAS No. 22876-16-0

6-methyl-1,3-benzoxazol-2(3H)-one

Cat. No. B1267410
CAS RN: 22876-16-0
M. Wt: 149.15 g/mol
InChI Key: SAQACWOVZKNHSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 6-methyl-1,3-benzoxazol-2(3H)-one, typically involves cyclization reactions. For example, the Knovenagel reaction has been employed to synthesize benzoxazole derivatives, demonstrating the versatility of cyclization methods in constructing the benzoxazole core. This synthesis pathway underlines the importance of choosing appropriate conditions to achieve the desired selectivity and yield of the benzoxazole derivatives (Belhouchet et al., 2012).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by X-ray crystallography, providing insight into their geometric parameters. For instance, (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile, a related compound, crystallizes in the monoclinic space group, showcasing the structural details vital for understanding the molecular interactions and stability of these compounds (Belhouchet et al., 2012).

Scientific Research Applications

Antimicrobial and Antiviral Properties

6-methyl-1,3-benzoxazol-2(3H)-one derivatives have shown potential as antimicrobial agents. Miandji et al. (2012) discovered that these compounds could act as quorum sensing inhibitors (QSIs), thereby reducing virulence factors such as elastase production and biofilm formation in Pseudomonas aeruginosa, a pathogenic bacterium. This suggests their potential use in the development of anti-pathogenic drugs, particularly for controlling P. aeruginosa infections (Miandji et al., 2012). Similarly, Łączkowski et al. (2014) reported that novel 6-methyl-1,3-benzoxazol-2(3H)-one derivatives exhibited antimicrobial activity against Gram-positive bacteria, including Micrococcus luteus, an opportunistic pathogen (Łączkowski et al., 2014).

Cancer Research

In the field of cancer research, Krawiecka et al. (2013) synthesized new derivatives of 6-methyl-1,3-benzoxazol-2(3H)-one and tested them for antimicrobial activity against various bacteria and yeasts. Additionally, these compounds were evaluated for cytotoxic properties in K562 and HeLa cancer cell lines, indicating their potential application in cancer therapy (Krawiecka et al., 2013).

Bio-imaging and Fluorescent Dyes

6-methyl-1,3-benzoxazol-2(3H)-one derivatives also find applications in bio-imaging. Liu et al. (2017) synthesized benzoxazole-based compounds with water-soluble properties, which showed excellent penetrability in living cells and could be used in one- and two-photon cell imaging (Liu et al., 2017). Additionally, Ahmad (2007) studied BOXTO, a derivative of benzoxazole, as a real-time PCR reporting fluorescent dye, indicating its potential in molecular biology applications (Ahmad, 2007).

Antioxidant Properties

Furthermore, 6-methyl-1,3-benzoxazol-2(3H)-one and its derivatives have been studied for their antioxidant properties. Khizhan et al. (2011) investigated the antioxidant effect of 2-methyl-1,3-benzoxazol-6-ol, closely related to 6-methyl-1,3-benzoxazol-2(3H)-one, in radical chain oxidation of organic compounds, highlighting its potential in oxidative stress-related research (Khizhan et al., 2011).

properties

IUPAC Name

6-methyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQACWOVZKNHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314112
Record name 6-methyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1,3-benzoxazol-2(3H)-one

CAS RN

22876-16-0
Record name 6-Methyl-2(3H)-benzoxazolone
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Record name NSC 280712
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Record name 22876-16-0
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Record name 6-methyl-1,3-benzoxazol-2(3H)-one
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Record name 22876-16-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AM Miandji, S Ulusoy, Y Dündar, S Özgen… - …, 2012 - thieme-connect.com
Antibiotics are commonly used to treat microbial infections. Due to misuse or large-scale use of antibiotics, many pathogens have gained resistance which makes antibiotic treatments …
Number of citations: 20 www.thieme-connect.com
Y Dündar - academia.edu
Microwave reactions were carried out at atmospheric pressure in MicroSYNTH Microwave Labstation. Fourier transform infrared-Attenuated Total Reflectance (FTIR-ATR) spectra were …
Number of citations: 2 www.academia.edu
I Castillo-Juárez, T Maeda, EA Mandujano-Tinoco… - che.psu.edu
Quorum sensing (QS) is cell communication that is widely used by bacterial pathogens to coordinate the expression of several collective traits, including the production of multiple …
Number of citations: 2 www.che.psu.edu
I Castillo-Juárez, T Maeda… - World Journal of …, 2015 - ncbi.nlm.nih.gov
Quorum sensing (QS) is cell communication that is widely used by bacterial pathogens to coordinate the expression of several collective traits, including the production of multiple …
Number of citations: 221 www.ncbi.nlm.nih.gov
AM Miandji - Sağlık Bilimleri Enstitüsü
Number of citations: 0

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